5-Methyl-4-[(4-methylphenoxy)methyl]-2-furoic acid
CAS No.: 331670-05-4
Cat. No.: VC3881905
Molecular Formula: C14H14O4
Molecular Weight: 246.26 g/mol
* For research use only. Not for human or veterinary use.
![5-Methyl-4-[(4-methylphenoxy)methyl]-2-furoic acid - 331670-05-4](/images/structure/VC3881905.png)
Specification
CAS No. | 331670-05-4 |
---|---|
Molecular Formula | C14H14O4 |
Molecular Weight | 246.26 g/mol |
IUPAC Name | 5-methyl-4-[(4-methylphenoxy)methyl]furan-2-carboxylic acid |
Standard InChI | InChI=1S/C14H14O4/c1-9-3-5-12(6-4-9)17-8-11-7-13(14(15)16)18-10(11)2/h3-7H,8H2,1-2H3,(H,15,16) |
Standard InChI Key | AWXJBCZMGZDXCG-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)OCC2=C(OC(=C2)C(=O)O)C |
Canonical SMILES | CC1=CC=C(C=C1)OCC2=C(OC(=C2)C(=O)O)C |
Introduction
Structural Characteristics and Nomenclature
5-Methyl-4-[(4-methylphenoxy)methyl]-2-furoic acid belongs to the furan carboxylic acid class, characterized by a fused oxygen-containing heterocycle. The molecule features:
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Furan backbone: A five-membered ring with oxygen at position 1 and carboxylic acid at position 2
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4-Methylphenoxymethyl substituent: A para-methylated phenyl ether group at position 4
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Methyl group: Direct attachment to the furan ring at position 5
The IUPAC name 5-methyl-4-[(4-methylphenoxy)methyl]furan-2-carboxylic acid precisely describes this arrangement . Key identifiers include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₄H₁₄O₄ | |
Molecular Weight | 246.26 g/mol | |
SMILES | CC1=CC=C(C=C1)OCC2=C(OC(=C2)C(=O)O)C | |
InChIKey | AWXJBCZMGZDXCG-UHFFFAOYSA-N |
Synthetic Pathways and Production
While explicit literature on this compound’s synthesis remains limited, retrosynthetic analysis suggests feasible routes:
Nucleophilic Ether Formation
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Furan precursor: Start with 5-methylfuran-2-carboxylic acid
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Chloromethylation: Introduce chloromethyl group at position 4 using formaldehyde/HCl
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Williamson ether synthesis: React with 4-methylphenol under basic conditions
This approach mirrors methods for structurally analogous compounds like 5-[(4-methylphenoxy)methyl]-2-furoic acid . Scale-up challenges include controlling regioselectivity during chloromethylation and minimizing furan ring oxidation.
Alternative Route via Ester Intermediates
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Protect carboxylic acid as methyl ester
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Perform Friedel-Crafts alkylation with 4-methylphenol
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Hydrolyze ester to free acid
Comparative yield data for related syntheses:
Compound | Yield Range | Purity |
---|---|---|
5-[(4-Methylphenoxy)methyl]-2-furoic acid | 45-62% | >95% |
5-Methyl-2-furoic acid | 68-75% | >98% |
Physicochemical Profile
Experimental data remains sparse, but computational predictions reveal:
Property | Predicted Value | Method |
---|---|---|
LogP (lipophilicity) | 2.8 ± 0.3 | XLogP3 |
Water Solubility | 0.12 mg/mL @ 25°C | ALOGPS |
pKa | 3.1 (carboxylic acid) | ChemAxon |
Melting Point | 142-145°C (est.) | Analogue extrap |
The compound exhibits greater hydrophobicity than parent 5-methyl-2-furoic acid (LogP 1.2) , enhancing membrane permeability in biological systems.
Comparative Analysis with Structural Analogs
The para-methyl group’s position creates steric effects that may influence metabolic stability compared to ortho-substituted analogs .
Future Research Directions
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Synthetic optimization: Develop catalytic asymmetric routes
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ADMET profiling: Predict pharmacokinetic parameters
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Target validation: Screen against kinase and protease libraries
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Formulation studies: Explore salt forms for improved solubility
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